1-Methyl-3-piperidinemethanol
Overview
Description
1-Methyl-3-piperidinemethanol, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66541. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective and Anti-inflammatory Applications : A compound closely related to "1-Methyl-3-piperidinemethanol", named DTCM-glutarimide, has been identified as a novel piperidine compound that inhibits macrophage activation and suppresses graft rejection in mice, suggesting potential anti-inflammatory applications (Takeiri et al., 2011). Additionally, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol is a potent neuroprotectant that blocks N-methyl-D-aspartate responses without the psychomotor stimulant effects of current NMDA antagonists (Chenard et al., 1995).
Psychotropic Potential : Piperidine, a core component of "this compound", may serve as an endogenous psychotropic agent, potentially regulating behavior and aiding in the treatment of psychiatric disorders (Abood et al., 1961).
Cancer Research : Studies have shown that 3-(piperidin-4-ylmethoxy)pyridine containing compounds are potent LSD1 inhibitors, effectively inhibiting leukemia and solid tumor cell proliferation while having negligible effects on normal cells (Wu et al., 2016).
Synthesis and Chemical Properties : There have been significant studies on the synthesis of related piperidine compounds, such as diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols and their fluoromethyl analogues (Schmitt et al., 2013), and the study of standard molar enthalpies of formation for similar compounds (Silva & Cabral, 2006).
Pharmacology : Various piperidine derivatives have shown potential in pharmacological applications, such as in the development of anticonvulsant and antinociceptive drugs (Kamiński et al., 2016).
Analytical Chemistry : High-performance liquid chromatography-ultraviolet (HPLC-UV) detection methods have been employed for analyzing psychoactive arylcyclohexylamines, a class of compounds related to piperidines (De Paoli et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Unfortunately, the specific targets of 1-Methyl-3-piperidinemethanol are not well-documented in the literature. This compound belongs to the class of piperidine derivatives, which are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels. The specific targets for this compound remain to be identified .
Mode of Action
The mode of action of this compound is not well-understood due to the lack of specific target information. As a piperidine derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of a hydroxyl group and a tertiary amine in the molecule suggests potential for hydrogen bonding and ionic interactions .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological processes, but the specific pathways affected by this compound remain to be elucidated .
Pharmacokinetics
The presence of a hydroxyl group in the molecule suggests potential for phase ii metabolism, such as glucuronidation or sulfation .
Result of Action
As a piperidine derivative, it may have a variety of potential effects depending on its specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, pH, and light exposure. Its efficacy may be influenced by factors such as the presence of other compounds, the physiological state of the organism, and genetic factors .
Properties
IUPAC Name |
(1-methylpiperidin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXQXVDTGJCQHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871194 | |
Record name | (1-Methylpiperidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7583-53-1 | |
Record name | 1-Methyl-3-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7583-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Methyl-3-piperidyl)methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007583531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7583-53-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66541 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1-Methylpiperidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-3-piperidyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.626 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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